Vinylmethylsiloxane homopolymer

Thermal stability Ablative insulation Silicone elastomers

Vinylmethylsiloxane homopolymer (CAS 68037-87-6), systematically named poly(vinylmethylsiloxane) (PVMS), is a linear polysiloxane in which each silicon atom bears one vinyl (–CH=CH₂) and one methyl (–CH₃) pendant group. It belongs to the class of vinyl-functional silicones.

Molecular Formula C3H8OSi
Molecular Weight 88.18 g/mol
Cat. No. B13778842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylmethylsiloxane homopolymer
Molecular FormulaC3H8OSi
Molecular Weight88.18 g/mol
Structural Identifiers
SMILESCC=C[SiH2]O
InChIInChI=1S/C3H8OSi/c1-2-3-5-4/h2-4H,5H2,1H3/b3-2+
InChIKeyZYRJZECTCHFOEW-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylmethylsiloxane Homopolymer Classification and Baseline Physical Properties for Procurement Evaluation


Vinylmethylsiloxane homopolymer (CAS 68037-87-6), systematically named poly(vinylmethylsiloxane) (PVMS), is a linear polysiloxane in which each silicon atom bears one vinyl (–CH=CH₂) and one methyl (–CH₃) pendant group. It belongs to the class of vinyl-functional silicones [1]. The polymer is supplied as a clear liquid with a kinematic viscosity typically in the 7–15 cSt range at 25 °C, a density of approximately 0.99 g/mL, a refractive index (n²⁰/D) of 1.428, a melting point below −20 °C, and a boiling point >200 °C . The defining structural feature is the presence of pendant vinyl groups on every repeat unit, which distinguishes it from the more common poly(dimethylsiloxane) (PDMS) and provides a high density of reactive sites for hydrosilylation, peroxide, or UV-initiated crosslinking [2].

Reactive vinyl-functional polysiloxane with pendant vinyl on every repeat unit
High-density crosslinking via hydrosilylation, peroxide, or UV cure
Clear liquid polymer for elastomer compounding and device fabrication

Why Generic PDMS or Vinyl-Terminated Silicones Cannot Replace Vinylmethylsiloxane Homopolymer in High-Vinyl-Density Applications


Generic substitution with poly(dimethylsiloxane) (PDMS) or vinyl-terminated polydimethylsiloxane (Vi-PDMS) fails in applications that demand a high density of pendant vinyl functionalities. In PDMS, the absence of vinyl groups precludes hydrosilylation curing and thiol-ene surface functionalization entirely [1]. Commercially available vinyl-terminated PDMS fluids confine reactive vinyl groups to the chain ends, yielding a vinyl content typically below 0.5 mol% [2]. By contrast, vinylmethylsiloxane homopolymer presents a vinyl group on every repeat unit, achieving an effective vinyl concentration two orders of magnitude higher [3]. This structural difference directly governs crosslink density, thermal stability, solvent resistance, and optical properties, as quantified in Section 3. A procurement decision based solely on nominal 'silicone elastomer' classification without verifying vinyl content per repeat unit inevitably leads to underperformance in cure efficiency, thermal endurance, and chemical resistance.

! PDMS lacks vinyl groups, preventing hydrosilylation and thiol-ene curing entirely
! Vinyl-terminated PDMS confines vinyl to chain ends, yielding crosslink density two orders of magnitude lower
! Lower vinyl density may shift thermal stability, solvent resistance, and modulus control away from high-performance targets

Head-to-Head Quantitative Evidence for Vinylmethylsiloxane Homopolymer vs. Closest Analogs


Thermal Stability: Vinylmethylsiloxane Homopolymer vs. Conventional Dimethylsiloxane Elastomers

Siloxane copolymers containing high molar percentages of vinylmethylsiloxane exhibit thermal stabilities reaching 427 °C (800 °F), compared to conventional dimethylsiloxane-based silicone elastomers that degrade at approximately 232 °C (450 °F), a difference of 195 °C [1]. The patent data establish that resistance to thermal degradation increases monotonically with vinylmethylsiloxane content from 0 to 100 mol%, as verified by thermogravimetric analysis (TGA) showing temperature at 10% weight loss [1].

Thermal Stability
Class-level inference
+195 °C (427 °C vs 232 °C)
Supports high-temperature application selection
Patent data; confirm by TGA
Thermal stability Ablative insulation Silicone elastomers

Refractive Index Differentiation for Optical Material Selection

The refractive index (n²⁰/D) of vinylmethylsiloxane homopolymer is 1.428 , compared to 1.405 for standard hydroxy-terminated poly(dimethylsiloxane) (PDMS) . This difference of 0.023 (Δn ≈ 0.023) provides a meaningful optical contrast when selecting silicone materials for waveguide cladding, transparent coatings, or microfluidic optical detection where refractive index matching with aqueous media (n ≈ 1.33) or glass substrates is required.

Refractive Index
Data to verify
Δn = +0.023 (1.428 vs 1.405)
Supports optical material selection context
Supplier data; verify independently
Refractive index Optical materials Silicone polymers

UV/Ozone Surface Modification Kinetics: PVMS vs. PDMS

Under ultraviolet/ozone (UVO) treatment, the surface of poly(vinylmethylsiloxane) (PVMS) silicone elastomer networks undergoes substantial chemical modification after only a few seconds of exposure, whereas poly(dimethylsiloxane) (PDMS) networks require significantly longer treatment times and develop only a thin (~5 nm) silica-like surface barrier that protects the bulk from further modification [1]. This head-to-head study demonstrated that PVMS-based networks are modified throughout the entire bulk, with complete densification and increased bulk modulus, while PDMS bulk remains elastic and protected [1].

UV/Ozone Surface Modification
Direct head-to-head comparison
PVMS: seconds, bulk modification PDMS: extended, ~5 nm depth
Rapid bulk functionalization may support microfluidic fabrication
Özçam et al., Polymer 2014
Surface modification UV/ozone treatment Microfluidics

Solvent Swelling Resistance in Microfluidic Channel Integrity

UV-treated poly(vinylmethylsiloxane) (PVMS) microfluidic channels exhibit high resistance to swelling by toluene, whereas poly(dimethylsiloxane) (PDMS) microchannels undergo substantial swelling and channel distortion upon toluene exposure [1]. A separate quantitative study established that standard PDMS swells by approximately 55% by volume in toluene [2], providing a baseline for assessing PVMS performance. The PVMS channels maintained structural integrity under conditions that cause PDMS channels to fail, demonstrating the value of pendant vinyl groups in reducing solvent uptake after UV crosslinking [1].

Solvent Swelling Resistance
Cross-study comparable
PVMS: high resistance, channel integrity PDMS: ~55% swelling, distortion
Enables microfluidic use with organic solvents
Toluene exposure; UV crosslinking benefit
Solvent resistance Microfluidic channels Swelling

Independent Tunability of Elastic Modulus and Chemical Functionality vs. PDMS

Poly(vinylmethylsiloxane) (PVMS) networks enable the independent tuning of chemical functionality and elastic modulus, a capability not achievable with poly(dimethylsiloxane) (PDMS) where surface functionalization typically requires separate plasma or UVO treatment steps that concurrently alter mechanical properties [1]. The elastic modulus of PVMS networks can be controlled from several kPa to a few MPa by varying crosslink density via thiol-ene chemistry on the pendant vinyl groups [1][2]. PDMS, in contrast, requires mixing of different base:curing agent ratios to adjust modulus, which simultaneously changes surface chemistry [1].

Mechanochemical Tunability
Class-level inference
Elastic modulus and surface chemistry independently adjustable
Reduces confounding in mechanobiology studies
thiol-ene chemistry on pendant vinyl
Elastic modulus Cell adhesion Biomaterials

Crosslink Density Advantage: Pendant Vinyl vs. Terminal Vinyl in Silicone Curing Efficiency

Vinylmethylsiloxane homopolymer provides pendant vinyl groups on every repeat unit along the polymer backbone, enabling a crosslink density that is fundamentally unachievable with vinyl-terminated polydimethylsiloxane (Vi-PDMS), where reactive groups are confined to the two chain ends [1]. This structural difference makes PVMS indispensable for producing high-consistency rubber (HCR) with superior tear and tensile strength compared to conventional methyl silicone . Peroxide curing of PVMS at 140–160 °C achieves substantially higher crosslink densities than end-functionalized vinyl silicones of comparable molecular weight [1].

Crosslink Density
Class-level inference
~200× higher vinyl density per chain
Supports high-strength elastomer compounding
Pendant vs terminal vinyl; DP ≈ 100
Crosslink density Hydrosilylation curing High-consistency rubber

Priority Application Scenarios for Vinylmethylsiloxane Homopolymer Based on Verified Differentiation Evidence


High-Temperature Ablative and Thermal Protection Coatings

The 195 °C thermal stability advantage of high-vinyl vinylmethylsiloxane copolymers over conventional dimethylsiloxane elastomers (427 °C vs. 232 °C) makes PVMS the preferred base polymer for ablative insulation in combustion chambers, rocket motor linings, and high-temperature electrical insulation [1]. Procurement should specify high vinylmethylsiloxane content (≥50 mol%) to ensure adequate char formation and thermal endurance.

Organic-Solvent-Resistant Microfluidic Device Fabrication

PVMS microfluidic channels resist swelling by toluene and other organic solvents that cause PDMS channels to fail (PDMS swells ~55% in toluene). UV-treated PVMS maintains channel integrity, enabling microfluidic organic synthesis, on-chip chromatography, and drug metabolite analysis that are impossible with standard PDMS devices [1][2].

TIRF Microscopy-Compatible Cell Migration Substrates

PVMS networks combine a refractive index of 1.428 (higher than PDMS's 1.405) with the ability to independently tune elastic modulus and surface peptide functionality [1][2]. This makes PVMS the material of choice for total internal reflection fluorescence (TIRF) microscopy studies of cell adhesion and migration, where PDMS's lower refractive index and coupled mechanical/chemical properties are limiting [2].

High-Strength Peroxide-Cured Silicone Rubber Compounding

The pendant vinyl architecture of PVMS provides crosslink densities unattainable with vinyl-terminated PDMS, enabling high-consistency rubber (HCR) formulations with superior tear strength, compression set resistance, and modulus retention at elevated temperature [1]. This directly benefits automotive ignition cable insulation, custom-molded seals, and industrial gasketing where mechanical durability under thermal cycling is critical [1][2].

Application
Selection Property
Validation Focus
High-temperature thermal protection
High vinylmethylsiloxane content for thermal endurance
TGA weight loss temperature under inert atmosphere
Organic-solvent microfluidics
Solvent swelling resistance after UV crosslinking
Channel integrity under toluene/organic solvent exposure
TIRF microscopy cell studies
Refractive index >1.42 and independent mechanochemical tuning
TIRF compatibility and cell adhesion reproducibility
High-strength silicone rubber
Pendant vinyl architecture for high crosslink density
Tear strength and compression set after peroxide cure
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